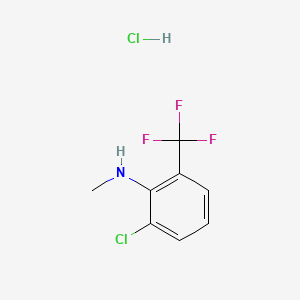
2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride is a chemical compound that belongs to the class of trifluoromethylated anilines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the aromatic ring, which significantly influences its chemical properties and reactivity. The compound is of interest in various fields of research and industry due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or sulfonyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in the development of new antibiotics and other bioactive compounds.
Medicine: Studied for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit specific enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-6-(trifluoromethyl)aniline
- 2-chloro-5-(trifluoromethyl)aniline
- 2-chloro-6-(trifluoromethyl)pyrazine
Uniqueness
2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the aromatic ring, which significantly influences its reactivity and biological activity. The methylation of the nitrogen atom further enhances its chemical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8Cl2F3N |
|---|---|
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
2-chloro-N-methyl-6-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-13-7-5(8(10,11)12)3-2-4-6(7)9;/h2-4,13H,1H3;1H |
Clé InChI |
YQLJDOXMDZONBC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC=C1Cl)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
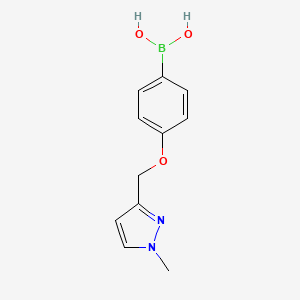
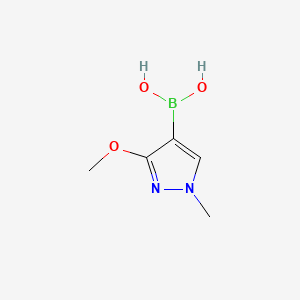
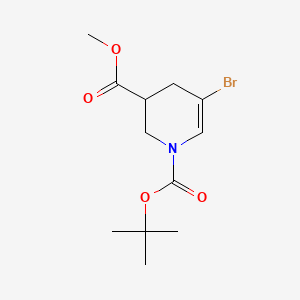
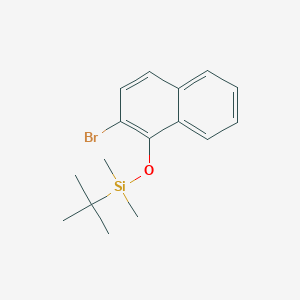
![2-chloro-4-fluoro-N-methyl-N-[methyl(propan-2-yl)sulfamoyl]-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13469992.png)

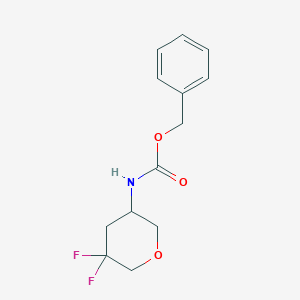
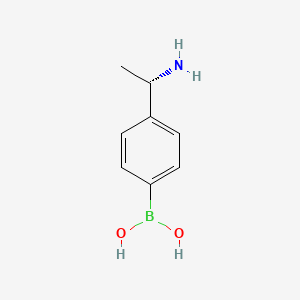
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13470012.png)
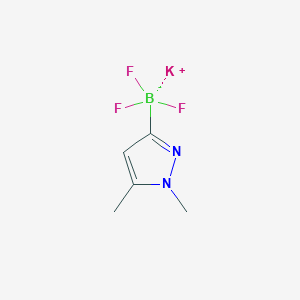
![3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid](/img/structure/B13470025.png)


